molecular formula C25H23ClN2O3 B11563794 N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11563794
M. Wt: 434.9 g/mol
InChI Key: VHGODDLOAYQGID-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a phenyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting with the formation of the benzoxazole ring This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative

    Formation of Benzoxazole Ring: Cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Chlorination: Introduction of the chlorine atom using thionyl chloride or phosphorus pentachloride.

    Methylation: Methylation of the benzoxazole ring using methyl iodide or dimethyl sulfate.

    Phenoxyacetamide Introduction: Reaction of the chlorinated benzoxazole derivative with 4-(propan-2-yl)phenol and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Dechlorinated derivatives.

    Substitution: Aminated or thiolated derivatives.

Scientific Research Applications

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a benzoxazole ring and a phenoxyacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C25H23ClN2O3/c1-15(2)17-5-8-19(9-6-17)30-14-24(29)27-22-13-18(7-10-20(22)26)25-28-21-11-4-16(3)12-23(21)31-25/h4-13,15H,14H2,1-3H3,(H,27,29)

InChI Key

VHGODDLOAYQGID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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